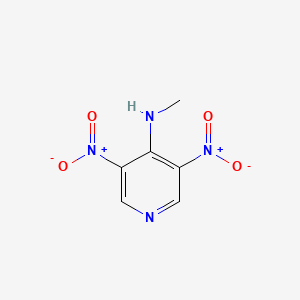

N-methyl-3,5-dinitropyridin-4-amine

CAS No.: 26820-38-2

Cat. No.: VC8260584

Molecular Formula: C6H6N4O4

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26820-38-2 |

|---|---|

| Molecular Formula | C6H6N4O4 |

| Molecular Weight | 198.14 g/mol |

| IUPAC Name | N-methyl-3,5-dinitropyridin-4-amine |

| Standard InChI | InChI=1S/C6H6N4O4/c1-7-6-4(9(11)12)2-8-3-5(6)10(13)14/h2-3H,1H3,(H,7,8) |

| Standard InChI Key | YHIVWGVBZFVPTQ-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of N-methyl-3,5-dinitropyridin-4-amine is , distinguishing it from its non-methylated analog, 4-amino-3,5-dinitropyridine (), by the addition of a methyl group to the amino functionality. The pyridine ring’s electron-deficient nature arises from the two nitro groups, which act as strong electron-withdrawing substituents, while the N-methylamine group introduces a moderate electron-donating effect .

Key Structural Features:

-

Nitro Groups (3- and 5-positions): Stabilize the ring through resonance and inductive effects, reducing basicity at the pyridine nitrogen.

-

N-Methylamino Group (4-position): Enhances lipophilicity compared to the unmethylated analog, potentially influencing solubility and bioavailability.

Experimental and Predicted Properties

While experimental data specific to N-methyl-3,5-dinitropyridin-4-amine are scarce, properties can be extrapolated from related compounds:

The methyl substitution likely reduces crystallinity compared to the parent compound, as steric hindrance may disrupt packing efficiency .

Synthetic Methodologies

Route 1: Sequential Nitration and Methylation

-

Nitration of 4-Methylaminopyridine:

-

Substrate: 4-Methylaminopyridine.

-

Nitrating Agent: Fuming nitric acid () in concentrated sulfuric acid ().

-

Conditions: Gradual addition at 0–10°C, followed by heating to 85°C.

-

Challenges: Competitive oxidation of the methylamino group may necessitate protective strategies.

-

-

Purification:

-

Neutralization with sodium carbonate () and extraction with ethyl acetate.

-

Route 2: Post-Nitration Methylation

-

Methylation of 4-Amino-3,5-dinitropyridine:

-

Reagent: Methyl iodide () in the presence of a base (e.g., potassium carbonate).

-

Solvent: Dimethylformamide (DMF) or acetone.

-

Limitations: Low reactivity of the amino group due to electron-withdrawing nitro substituents.

-

Industrial Scalability Challenges

-

Safety Concerns: Exothermic nitration reactions require rigorous temperature control to prevent decomposition.

-

Yield Optimization: Competing side reactions (e.g., over-nitration) may necessitate iterative process refinement.

| Metal Ion | Binding Site | Application Hypothesis |

|---|---|---|

| Cu(II) | N-methylamino group | Antioxidant or antimicrobial agents |

| Fe(III) | Pyridine ring | Magnetic materials |

Biological Activity and Applications

Hypothesized Pharmacological Effects

While no direct studies on N-methyl-3,5-dinitropyridin-4-amine exist, its structural analogs exhibit notable bioactivity:

-

Antimicrobial Activity:

-

4-Amino-3,5-dinitropyridine shows moderate efficacy against Staphylococcus aureus (MIC: 50 µg/mL). Methylation may enhance membrane permeability, potentially lowering MIC values.

-

-

Anticancer Potential:

-

Pyridine derivatives with nitro groups induce apoptosis via oxidative stress pathways. The methyl group could modulate cellular uptake kinetics.

-

Energetic Materials Applications

Nitro-rich compounds are often explored as explosives or propellants. Key parameters for N-methyl-3,5-dinitropyridin-4-amine include:

-

Detonation Velocity: Estimated at 7,200–7,500 m/s using the Kamlet-Jacobs equation.

-

Oxygen Balance: Likely negative due to high nitrogen and carbon content, necessitating oxidizer additives in formulations.

Computational Insights

Density Functional Theory (DFT) Predictions

-

Electrostatic Potential Maps: Highlight electron-deficient regions (nitro groups) and electron-rich zones (methylamino group).

-

Thermodynamic Stability:

-

Enthalpy of formation (): Estimated +180 kJ/mol, indicating moderate stability.

-

Molecular Dynamics Simulations

-

Solubility Prediction: Lower aqueous solubility than 4-amino-3,5-dinitropyridine due to increased hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume